Phyllanthusmin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phyllanthusmin A is a natural product found in Phyllanthus oligospermus with data available.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:

Phyllanthusmin A exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) and inhibits autophagy, a cellular degradation process that can allow cancer cells to survive under stress conditions. Specifically, studies have shown that this compound derivatives can inhibit late-stage autophagy in high-grade serous ovarian cancer cells, leading to reduced tumor burden in vivo .

Case Studies:

- Ovarian Cancer: In vitro studies demonstrated that this compound and its derivatives exhibit nanomolar potency against ovarian cancer cell lines. For instance, one study reported that the derivative PHY34 significantly inhibited tumor growth in xenograft models by disrupting lysosomal function and promoting apoptosis .

- Colon Cancer: Another study highlighted the efficacy of Phyllanthusmin D (a derivative) against human colon cancer cells (HT-29), showcasing its ability to inhibit tumor growth without gross toxicity in animal models .

Immune Modulation

Enhancement of Natural Killer Cell Activity:

this compound has been shown to enhance the production of interferon-gamma (IFN-γ) by natural killer (NK) cells. This effect is mediated through Toll-like receptor signaling pathways, specifically TLR1 and TLR3, which activate NF-κB and STAT3 pathways respectively. This selective activation of NK cells suggests potential applications in cancer immunotherapy .

Research Findings:

- A study found that this compound derivatives could significantly boost IFN-γ production in human NK cells when combined with cytokines like IL-12 and IL-15, indicating their role as potential immune modulators in cancer prevention and treatment strategies .

Chemical Composition and Bioactivity

Structural Analysis:

this compound belongs to a class of compounds known as arylnaphthalene lignans. Its structure contributes to its bioactivity, which has been confirmed through various analytical techniques including NMR and mass spectrometry. The identification of specific metabolites associated with high antiproliferative activity has been pivotal in understanding its therapeutic potential .

Bioactivity Data Table:

| Compound | Source | Activity Type | IC50 Value (µM) | Target Cancer Type |

|---|---|---|---|---|

| This compound | Phyllanthus lathyroides | Antiproliferative | <20 | Cervical Cancer (SiHa) |

| PHY34 | Phyllanthus poilanei | Apoptosis Induction | <1 | Ovarian Cancer |

| Phyllanthusmin D | Phyllanthus poilanei | Autophagy Inhibition | 170 | Colon Cancer (HT-29) |

Analyse Des Réactions Chimiques

Chemical Reactions of Phyllanthusmin A

This compound undergoes several important chemical reactions that are essential for its biological activity and therapeutic potential. These reactions can be categorized into synthetic transformations and biological interactions.

Synthetic Transformations

This compound can be synthesized through various methods, including total synthesis and semi-synthesis from natural precursors. Notable synthetic strategies include:

-

Glycosylation Reactions: The phenolic hydroxyl group of this compound can undergo glycosylation to form glycosides, enhancing its solubility and bioactivity. For instance, glycosyl bromides derived from carbohydrates have been used in phase transfer glycosylation reactions with the free phenol of the aglycone .

-

Methylation Reactions: The presence of hydroxyl groups allows for methylation reactions to yield derivatives with modified properties. Methylation of the hydroxyl groups can lead to compounds with altered biological activities, as observed in studies where derivatives showed enhanced cytotoxic effects against cancer cell lines .

-

Reduction Reactions: Reduction of specific functional groups can lead to the formation of analogues that maintain or enhance biological efficacy. For example, reduction of lactone functionalities has been explored to generate new compounds with improved therapeutic profiles .

Biological Interactions

This compound exhibits various biological activities through chemical interactions that induce significant cellular responses:

-

Induction of Apoptosis: Experimental studies have demonstrated that this compound can increase apoptosis markers in treated cancer cell lines, indicating its potential as an anti-cancer agent. This activity is often mediated through the modulation of signaling pathways involved in cell survival and death .

-

Inhibition of Autophagy: Research indicates that this compound can inhibit late-stage autophagy, which is crucial for cancer cell survival under stress conditions. This mechanism enhances its anticancer properties by promoting apoptosis over autophagy .

-

Antioxidant Activity: The compound exhibits antioxidant properties, which are beneficial in reducing oxidative stress within cells. This activity is attributed to its phenolic structure, which can scavenge free radicals and protect cellular components from damage .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | , |

| Antioxidant Effects | Scavenges free radicals | |

| Autophagy Inhibition | Prevents cancer cell survival |

Propriétés

Formule moléculaire |

C21H16O7 |

|---|---|

Poids moléculaire |

380.3 g/mol |

Nom IUPAC |

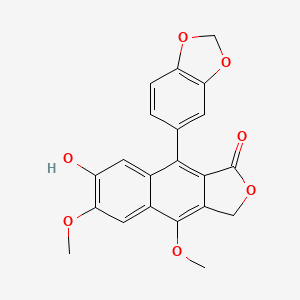

9-(1,3-benzodioxol-5-yl)-7-hydroxy-4,6-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H16O7/c1-24-16-7-12-11(6-14(16)22)18(10-3-4-15-17(5-10)28-9-27-15)19-13(20(12)25-2)8-26-21(19)23/h3-7,22H,8-9H2,1-2H3 |

Clé InChI |

FVHSMRDKHFISMB-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=C3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC)O |

Synonymes |

phyllanthusmin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.